molecular formula C15H24ClN3O3 B1446176 H-Lys-Phe-OH . HCl CAS No. 4078-58-4

H-Lys-Phe-OH . HCl

Cat. No. B1446176
CAS RN: 4078-58-4
M. Wt: 329.82 g/mol
InChI Key: BETNMOMENGHZHK-QNTKWALQSA-N
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Description

“H-Lys-Phe-OH . HCl” is a peptide compound . It exerts a remarkable Angiotensin-converting Enzyme (ACE) and renin-inhibitory activity . It’s also known as L-Lysyl-L-phenylalanine hydrochloride .


Synthesis Analysis

The synthesis of peptides like “H-Lys-Phe-OH . HCl” often involves protecting certain amino and carboxyl groups during the process . The carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives . A detailed mechanism for the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide is described .


Molecular Structure Analysis

The molecular formula of “H-Lys-Phe-OH . HCl” is C15H24ClN3O3 . Its average mass is 329.822 Da and its monoisotopic mass is 329.150604 Da .


Chemical Reactions Analysis

“H-Lys-Phe-OH . HCl” shows remarkable ACE- and renin-inhibitory activity . This suggests that it may interact with these enzymes in the body, potentially altering their activity.


Physical And Chemical Properties Analysis

The molecular weight of “H-Lys-Phe-OH . HCl” is 329.83 . Its molecular formula is C15H23N3O3·HCl .

Scientific Research Applications

Nanomedicine

The dipeptide motif of Phenylalanine (Phe-Phe) has been found to be a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Drug Delivery

The self-assembled nanostructures based on the Phe-Phe motif have been used in drug delivery systems . The unique physico-chemical properties of these nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .

Biomaterials

The Phe-Phe motif-based molecules have also been used in the development of biomaterials . These biomaterials have been used in various applications, including tissue engineering and regenerative medicine .

Therapeutic Paradigms

The Phe-Phe motif-based molecules have been used in the development of new therapeutic paradigms . These include the development of innovative therapeutic strategies for the treatment of various diseases .

Peptide-Based Hydrogels

Over the last twenty years, low-molecular weight gelators and, in particular, peptide-based hydrogels, have drawn great attention from scientists . These supramolecular hydrogels originate from specific peptide self-assembly processes that can be driven, modulated, and optimized via specific chemical modifications brought to the peptide sequence .

ACE and Renin Inhibitory Activity

The dipeptide KF (H-Lys-Phe-OH.HCl) has shown a remarkable ACE- and renin-inhibitory activity . This makes it a potential candidate for the development of drugs for the treatment of hypertension and other cardiovascular diseases .

Bioprinting Applications

A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, has been proposed as a scaffold for bioprinting applications .

Development of Supramolecular Tools

The self-assembly properties of peptides and their derivatives have been used for the development of supramolecular tools with applications in biology and biotechnologies . These tools have been used in various fields, including drug delivery, tissue engineering, and diagnostics .

Mechanism of Action

Target of Action

H-Lys-Phe-OH.HCl, also known as L-Lysyl-L-phenylalanine hydrochloride, is a dipeptide that has been found to exhibit remarkable inhibitory activity against Angiotensin-converting Enzyme (ACE) and renin . ACE and renin are key enzymes involved in the regulation of blood pressure and fluid balance in the body .

Mode of Action

The compound’s interaction with its targets involves binding to the active sites of ACE and renin, thereby inhibiting their enzymatic activity . This results in a decrease in the production of angiotensin II, a potent vasoconstrictor, and aldosterone, a hormone that promotes sodium retention in the kidneys . The overall effect is a reduction in blood pressure.

Pharmacokinetics

While specific pharmacokinetic data for H-Lys-Phe-OH.HCl is not readily available, peptides generally exhibit certain common characteristics. They are usually well-absorbed in the gastrointestinal tract, but can be subject to significant first-pass metabolism in the liver. They are typically distributed throughout the body, often binding to plasma proteins. Metabolism usually occurs in the liver and excretion is typically via the kidneys .

Result of Action

The molecular and cellular effects of H-Lys-Phe-OH.HCl’s action primarily involve the relaxation of blood vessels and the promotion of sodium and water excretion. This leads to a decrease in blood volume and a reduction in blood pressure . These effects can be beneficial in the management of conditions such as hypertension and heart failure .

Action Environment

The action, efficacy, and stability of H-Lys-Phe-OH.HCl can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption of the compound. Similarly, changes in renal or hepatic function can impact the metabolism and excretion of the compound. Furthermore, the compound’s stability and activity can be affected by factors such as pH and temperature .

Safety and Hazards

While specific safety and hazard information for “H-Lys-Phe-OH . HCl” was not found, it’s important to handle all chemicals with care. Always use personal protective equipment and avoid dust formation .

Future Directions

Peptides like “H-Lys-Phe-OH . HCl” have potential applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The Phe-Phe motif, which “H-Lys-Phe-OH . HCl” contains, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

Relevant Papers A paper titled “Synthesis of H-Lys-Lys-Gly-OH Tripeptide and Study of Its Acute Toxicity” discusses the synthesis of a tripeptide containing the amino acids lysine (Lys) and glycine . Another paper titled “The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine” discusses the use of the Phe-Phe motif in nanomedicine .

properties

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3.ClH/c16-9-5-4-8-12(17)14(19)18-13(15(20)21)10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,16-17H2,(H,18,19)(H,20,21);1H/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETNMOMENGHZHK-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCCN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys-Phe-OH.HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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